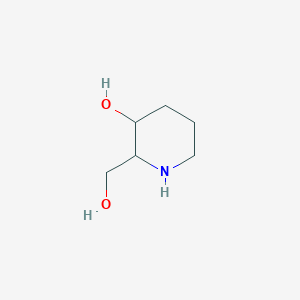

2-(Hydroxymethyl)piperidin-3-ol

Description

Green Chemistry Principles in the Synthesis of Piperidinols

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The synthesis of piperidinols, including this compound, is increasingly being approached through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use non-toxic reagents and solvents. tandfonline.com

Multicomponent Reactions (MCRs): One of the most powerful green strategies is the use of multicomponent reactions, which allow for the construction of complex molecules like piperidines in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and reduce the number of synthetic steps and purification procedures required. For instance, one-pot syntheses of highly substituted piperidinols have been developed using water as a solvent and biodegradable organocatalysts like citric acid or glutamic acid. nih.govtandfonline.comgrowingscience.com This approach avoids the use of hazardous solvents and expensive metal catalysts.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that operate under mild, aqueous conditions. Biocatalysis has emerged as a key green technology for the synthesis of chiral piperidines and other nitrogen heterocycles. nih.govdocumentsdelivered.com Enzymes such as transaminases can be used to produce chiral amines from keto-precursors with excellent enantioselectivity, which can then be cyclized to form chiral piperidinols. wiley.com The use of biocatalysts can significantly shorten synthetic routes, avoid the need for protecting groups, and reduce the environmental impact compared to traditional chemical methods. mdpi.com

Use of Greener Solvents and Catalysts: There is a continuous effort to replace hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO₂. In piperidine (B6355638) synthesis, water-mediated reactions have been shown to be effective, sometimes even accelerating reaction rates. nih.gov Furthermore, heterogeneous catalysts that can be easily recovered and recycled are being developed to replace homogeneous metal catalysts that are often toxic and difficult to remove from the final product. ajchem-a.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Piperidinols

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) | Water, Ethanol, or solvent-free |

| Catalysts | Stoichiometric reagents, heavy metal catalysts | Biodegradable organocatalysts, enzymes, recyclable heterogeneous catalysts |

| Number of Steps | Multi-step, requiring isolation of intermediates | Often one-pot multicomponent reactions |

| Atom Economy | Often low, significant byproduct formation | High, most atoms from reactants are incorporated into the product |

| Waste Generation | High | Low |

Reaction Intermediates in Condensation Reactions

Condensation reactions catalyzed by secondary amines like piperidine are known to proceed through a series of key intermediates. The structural features of this compound, namely the secondary amine within the piperidine ring, suggest that it would follow a similar mechanistic pathway when involved in such reactions.

In the initial step of a condensation reaction between an aldehyde or ketone and a secondary amine like piperidine, a hemiaminal (or carbinolamine) intermediate is formed. acs.org This occurs through the nucleophilic attack of the amine on the carbonyl carbon. Hemiaminals are often transient and not isolable, existing as a crucial intermediate on the path to other species. acs.org

Following the formation of the hemiaminal, a key step is the elimination of a water molecule to form an iminium ion. Theoretical studies on piperidine-catalyzed reactions, such as the Knoevenagel condensation, indicate that the decomposition of the hemiaminal intermediate can proceed via the elimination of a hydroxide (B78521) ion, leading to the formation of the iminium ion. acs.org This iminium ion is a powerful electrophile and is central to the subsequent carbon-carbon bond-forming step of the condensation reaction. The formation of the iminium ion is often the rate-determining step in these catalytic cycles.

The proposed pathway involving these intermediates for a generic condensation reaction is outlined below:

| Step | Reactants | Intermediate | Product |

| 1 | Aldehyde/Ketone + this compound | Hemiaminal | - |

| 2 | Hemiaminal | - | Iminium Ion + H₂O |

| 3 | Iminium Ion + Nucleophile | - | Adduct |

| 4 | Adduct | - | Final Product + this compound |

This table illustrates a generalized pathway for a condensation reaction involving a secondary amine like this compound.

While the iminium ion pathway is a primary mechanism in many secondary amine-catalyzed condensation reactions, the formation of an enamine intermediate is an alternative and equally important pathway, particularly when the carbonyl compound has an α-hydrogen. An enamine is formed from the reaction of a secondary amine with an aldehyde or ketone, and it acts as a carbon-centered nucleophile.

However, in the context of reactions like the Knoevenagel condensation, where a strong electrophile is required to react with a weakly acidic carbon-based nucleophile, the iminium ion pathway is often favored. Computational studies on the piperidine-catalyzed Knoevenagel condensation have shown that after the formation of the iminium ion, a hydroxide ion generated from the hemiaminal decomposition deprotonates the acidic component (e.g., acetylacetone), forming an enolate. acs.org This enolate then attacks the iminium ion. acs.org This sequence of events suggests that in such cases, the role of an enamine derived from the catalyst itself is less significant than the formation of an iminium ion which activates the carbonyl compound towards nucleophilic attack.

Elucidation of Stereochemical Control Mechanisms

The stereochemistry of this compound, with its chiral centers, introduces a layer of complexity and opportunity in reactions where it is involved. The specific arrangement of the hydroxymethyl and hydroxyl groups can influence the stereochemical outcome of a reaction by directing the approach of incoming reagents.

While specific studies detailing the stereochemical control exerted by this compound are scarce, general principles of asymmetric catalysis and diastereoselective reactions can be applied. The hydroxyl groups can participate in hydrogen bonding, creating a chiral environment that can favor the formation of one stereoisomer over another. The bulky substituents on the piperidine ring can also lead to steric hindrance, further influencing the facial selectivity of the reaction. In reactions where this compound acts as a chiral catalyst or auxiliary, it would be expected to induce asymmetry in the product. The degree of stereocontrol would be dependent on the transition state geometry and the non-covalent interactions between the substrate and the catalyst.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The study of reaction kinetics provides information about the rate of a reaction and the factors that influence it, while thermodynamics describes the energy changes and the position of equilibrium. For reactions involving this compound, both aspects are crucial for a complete mechanistic understanding.

Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can provide insights into the driving forces of the reaction. In many condensation reactions, the formation of a stable conjugated system and the release of a small molecule like water provide a thermodynamic driving force. The equilibrium position can be influenced by factors such as temperature and the removal of products.

An example of kinetic and thermodynamic data from a study on a Diels-Alder reaction, another type of cycloaddition, highlights the kind of parameters that are determined in such investigations:

| Reaction Parameter | Value | Conditions |

| Activation Energy (Ea) | 50-70 kJ/mol | Varies with reactants |

| Enthalpy of Activation (ΔH‡) | 45-65 kJ/mol | Varies with reactants |

| Entropy of Activation (ΔS‡) | -100 to -150 J/(mol·K) | Varies with reactants |

| Reaction Enthalpy (ΔH) | -60 to -80 kJ/mol | Varies with reactants |

This table presents typical ranges for kinetic and thermodynamic parameters for a Diels-Alder reaction and is illustrative of the data that would be sought in studies of this compound. Data is generalized from studies on similar reaction types and not specific to the title compound.

Structure

3D Structure

Properties

CAS No. |

27230-48-4 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2 |

InChI Key |

WRLZCUCTSFUOQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)CO)O |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies on 2 Hydroxymethyl Piperidin 3 Ol

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate the intrinsic properties of molecules like 2-(Hydroxymethyl)piperidin-3-ol at the electronic level. These calculations offer a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Simulations of Molecular Structure and Conformation

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine (B6355638) ring and the relative orientations of the hydroxymethyl and hydroxyl substituents. DFT calculations are crucial for identifying the most stable conformers and quantifying the energetic differences between them. The choice of basis set and functional, such as B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining accurate results that account for both electron correlation and dispersion forces. nih.govscirp.org

Due to the presence of two substituents, both axial and equatorial arrangements for the hydroxymethyl and hydroxyl groups on the piperidine ring must be considered. The relative stereochemistry (cis or trans) at the C2 and C3 positions will significantly influence the conformational preferences. For a given stereoisomer, a full conformational search would typically reveal several low-energy structures. The stability of these conformers is a delicate balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds.

Table 1: Representative DFT-Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Value (Angstroms/Degrees) | Description |

| C2-C3 Bond Length | ~1.54 Å | Single bond between the substituted carbons. |

| C3-O Bond Length | ~1.43 Å | Carbon-oxygen single bond of the hydroxyl group. |

| C2-C(H2OH) Bond Length | ~1.53 Å | Single bond to the hydroxymethyl substituent. |

| C-N-C Angle | ~111° | Angle within the piperidine ring. |

| Dihedral Angle (O-C3-C2-C(H2OH)) | Varies by conformer | Defines the relative orientation of the substituents. |

Note: These values are illustrative and would be precisely determined for each specific stereoisomer and its conformers through DFT optimization.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. For this compound, the MEP would show negative potential (red regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue regions) around the hydroxyl and amine hydrogens, highlighting their electrophilic nature.

Table 2: Calculated Electronic Properties for this compound

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Associated with the lone pairs of the nitrogen and oxygen atoms. |

| LUMO Energy | ~ 2.0 eV | Typically a diffuse anti-bonding orbital. |

| HOMO-LUMO Gap | ~ 8.5 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 2-4 D | Indicates a significant molecular polarity. |

Note: These values are typical for similar saturated heterocyclic systems and would be refined by specific DFT calculations for each conformer.

Non-Covalent Interactions and Hydrogen Bonding Analysis

The hydroxyl and hydroxymethyl groups, along with the amine proton of the piperidine ring, can act as both hydrogen bond donors and acceptors. This leads to a complex network of potential intramolecular hydrogen bonds that significantly influence the molecule's preferred conformation and properties.

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. In QTAIM analysis, the presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength and nature of the interaction. For hydrogen bonds, a positive Laplacian and a small electron density at the BCP are characteristic.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plots

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which helps to identify and visualize non-covalent interactions. NCI plots are three-dimensional representations of the RDG, where different types of interactions are color-coded. Large, green-colored surfaces indicate weak van der Waals interactions, blue surfaces signify strong, attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes. For this compound, NCI plots would visually confirm the presence and location of intramolecular hydrogen bonds between the substituents and the piperidine ring.

Reaction Mechanism Modeling and Transition State Characterization

There is a notable absence of specific studies in the public domain that model the reaction mechanisms involving this compound at a computational level. Consequently, data on the transition state geometries, activation energies, and reaction coordinates for its synthesis or subsequent chemical transformations are not available. Such studies would be invaluable for optimizing synthetic routes and understanding the chemical reactivity of this bifunctional molecule.

Conformational Landscape and Energy Profile Analysis

Similarly, a detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, is not found in the surveyed literature. The conformational preferences of the piperidine ring, along with the orientations of the hydroxymethyl and hydroxyl substituents, are crucial for its interaction with biological targets. While general principles of stereochemistry suggest that the piperidine ring likely adopts a chair conformation to minimize steric strain, specific data on dihedral angles, relative energies of different conformers (e.g., chair, boat, twist-boat), and the energetic landscape are not available.

Role As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent chirality and functional group arrangement in 2-(hydroxymethyl)piperidin-3-ol make it an ideal starting point for the synthesis of a variety of complex organic molecules, including biologically active alkaloids and pharmaceutical agents. The piperidine (B6355638) skeleton is a common motif in numerous natural products and drugs, and this building block provides a ready-made, stereochemically defined core.

Research has demonstrated its utility in the synthesis of neuroprotective agents and potential antipsychotics. For instance, fused tricyclic heterocycles incorporating a piperidine or piperazine (B1678402) ring have been developed as multireceptor atypical antipsychotics. nih.gov In one such study, a novel series of ligands targeting dopamine (B1211576) and serotonin (B10506) receptors were synthesized, with one compound showing high affinities for D2, D3, 5-HT1A, 5-HT2A, and 5-HT6 receptors, alongside a favorable pharmacokinetic profile. nih.gov

Furthermore, the 3-hydroxypiperidine (B146073) substructure is a key component in a range of natural products and pharmaceuticals, including anticonvulsant and antithrombotic agents. researchgate.net The strategic placement of the hydroxyl and hydroxymethyl groups in this compound allows for its incorporation into these larger, more complex scaffolds through sequential chemical modifications. The synthesis of various piperidine alkaloids also utilizes such chiral precursors. ntu.edu.sgimperial.ac.uk The ability to construct these intricate molecular architectures from a relatively simple, stereochemically rich starting material underscores the importance of this compound in synthetic organic chemistry.

Table 1: Examples of Complex Molecules and Scaffolds Derived from 2-(Hydroxymethyl)piperidine Analogs

| Target Molecule/Scaffold | Therapeutic Area/Class | Reference |

|---|---|---|

| Fused Tricyclic Piperidine Derivatives | Atypical Antipsychotics | nih.gov |

| 3-Hydroxypiperidinone Carboxamides | Anticonvulsant/Antithrombotic Agents | researchgate.net |

Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound is a chiral molecule, its direct and widespread use as a chiral auxiliary in asymmetric transformations is not extensively documented in scientific literature.

However, the broader class of β-amino alcohols, to which this compound belongs, is known to form heterocyclic derivatives, such as oxazolidines, which can serve as effective chiral auxiliaries. nih.gov The condensation of a β-amino alcohol with an aldehyde or ketone yields an oxazolidine (B1195125). nih.gov In principle, the chiral centers of the original amino alcohol can influence subsequent reactions on the molecule, directing the approach of reagents to one face of the molecule over the other, thus inducing asymmetry. Following the desired transformation, the auxiliary can be cleaved and potentially recycled. While this is a known strategy in asymmetric synthesis, specific and detailed applications employing this compound for this purpose are not prominent in the available research.

Scaffold for the Construction of Diverse N-Heterocycles

The structure of this compound is an excellent scaffold for the construction of various nitrogen-containing heterocyclic systems, particularly fused bicycles. The presence of the nitrogen atom and two hydroxyl groups in a defined stereochemical relationship allows for intramolecular cyclization reactions to form new rings.

A significant application is the synthesis of fused oxazolopiperidines. For example, the reaction of 2-hydroxymethylpiperidine with aldehydes leads to the formation of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.gov This condensation reaction proceeds through a hemiaminal intermediate, which then cyclizes to the fused bicyclic system. nih.gov

Furthermore, the reaction with unsaturated aldehydes like acrolein can lead to more complex structures. Under specific conditions, the reaction between 2-hydroxymethylpiperidine and acrolein yields the bicyclic octahydro-3H-pyrido[2,1-c] ntu.edu.sgtib.euoxazepin-3-ol. nih.gov This demonstrates the utility of the 2-(hydroxymethyl)piperidine scaffold in accessing different ring systems through careful choice of reagents and reaction conditions. These fused heterocyclic systems are of interest as they form the core of some natural products and glycosidase enzyme inhibitors. nih.gov

Table 2: Examples of Fused N-Heterocycles Constructed from 2-(Hydroxymethyl)piperidine

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Various Aldehydes | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines | nih.gov |

Generation of Analytical Standards from this compound Derivatives

A notable application of 2-hydroxymethylpiperidine, a closely related derivative, is in the field of analytical chemistry, specifically for the generation of stable analytical standards for the detection and quantification of volatile aldehydes. nih.gov Volatile aldehydes are common indoor and outdoor air pollutants, and their accurate measurement is crucial for environmental and occupational health monitoring.

The National Institute for Occupational Safety and Health (NIOSH) has developed methods that utilize 2-hydroxymethylpiperidine as a derivatizing agent. nih.gov In this application, 2-hydroxymethylpiperidine is coated onto a solid sorbent material, and when air containing volatile aldehydes is passed through, the aldehydes react with the amino alcohol to form stable oxazolidine derivatives. These derivatives can then be thermally desorbed and analyzed by gas chromatography (GC).

A recent study detailed the synthesis of a range of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridine derivatives from the reaction of 2-hydroxymethylpiperidine with various aldehydes. nih.gov These stable derivatives serve as analytical standards for the quantitative analysis of the corresponding aldehydes. The research demonstrated the successful derivatization of a wide array of aldehydes, highlighting the versatility of this method. nih.gov

Table 3: Aldehydes for which Analytical Standards are Generated using 2-Hydroxymethylpiperidine

| Aldehyde | Resulting Analytical Standard | Reference |

|---|---|---|

| Formaldehyde | Hexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Acetaldehyde | 3-Methylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Propanal | 3-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Butanal | 3-Propylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Isobutyraldehyde | 3-Isopropylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Pentanal | 3-Butylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Hexanal | 3-Pentylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Heptanal | 3-Hexylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Acrolein | 3-Vinylhexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

| Crotonaldehyde | 3-(Prop-1-en-1-yl)hexahydro-3H-oxazolo[3,4-a]pyridine | nih.gov |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-(hydroxymethyl)piperidin-3-ol, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra would provide key insights into the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and the potential for diastereomers. The signals for the protons on the piperidine (B6355638) ring would appear as a series of multiplets. The protons of the hydroxymethyl group (CH₂OH) and the proton on the carbon bearing the hydroxyl group (CHOH) would also give distinct signals, with their chemical shifts influenced by hydrogen bonding and the solvent used.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would confirm the presence of two carbons bonded to oxygen (the hydroxymethyl and hydroxyl-bearing carbons) and the four other carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| C2-H | Multiplet | ~60-70 | Shifted downfield due to adjacent N and C3-OH. |

| C3-H | Multiplet | ~65-75 | Shifted downfield due to the hydroxyl group. |

| C4-H₂ | Multiplet | ~20-30 | Typical range for piperidine ring methylene (B1212753) protons. |

| C5-H₂ | Multiplet | ~20-30 | Typical range for piperidine ring methylene protons. |

| C6-H₂ | Multiplet | ~45-55 | Adjacent to the nitrogen atom. |

| C7-H₂ (CH₂OH) | Doublet of doublets | ~60-65 | Protons are diastereotopic. |

| N-H | Broad singlet | N/A | Chemical shift is concentration and solvent dependent. |

| O-H | Broad singlets | N/A | Chemical shifts are concentration and solvent dependent. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by distinct absorption bands corresponding to the hydroxyl, amine, and alkane moieties.

The most prominent features would be:

A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened by hydrogen bonding.

A moderate absorption for the N-H stretch of the secondary amine, typically appearing in the same region as the O-H stretch, around 3300 cm⁻¹.

Multiple sharp peaks in the 2950-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the piperidine ring and hydroxymethyl group.

A strong C-O stretching vibration band, expected to appear in the 1150-1050 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3400 - 3200 | Strong, Broad |

| Amine (N-H) | Stretching | ~3300 | Moderate |

| Alkane (C-H) | Stretching | 2950 - 2850 | Strong, Sharp |

| Alcohol (C-O) | Stretching | 1150 - 1050 | Strong |

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. With a molecular formula of C₆H₁₃NO₂, this compound has a molecular weight of approximately 131.17 g/mol . chem960.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 132. Common fragmentation pathways would likely involve the neutral loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 114, or the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z 100.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | ~132.10 | Protonated molecular ion |

| [M+Na]⁺ | [C₆H₁₃NO₂Na]⁺ | ~154.08 | Sodium adduct |

| [M+H-H₂O]⁺ | [C₆H₁₂NO]⁺ | ~114.09 | Loss of water |

| [M+H-CH₂O]⁺ | [C₅H₁₂NO]⁺ | ~102.09 | Loss of formaldehyde |

Note: Predicted m/z values are based on the compound's elemental composition.

This compound is a saturated aliphatic compound containing only alcohol and secondary amine functional groups. It lacks any significant chromophores, such as conjugated double bonds or aromatic rings, that absorb light in the ultraviolet-visible range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of this compound, as it is expected to be transparent throughout this region.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or its own stereoisomers.

High-Performance Liquid Chromatography (HPLC): Due to its polarity and solubility in polar solvents, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 column might be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. Given the basic nature of the amine, an acidic additive or buffer would likely be required to ensure good peak shape. Chiral HPLC, using a specialized stationary phase, would be necessary to separate and quantify the different enantiomers and diastereomers of the compound.

Gas Chromatography (GC): Direct analysis by GC may be challenging due to the compound's low volatility and the presence of polar hydroxyl and amine groups. However, analysis can be readily achieved by converting the compound into a more volatile derivative, for instance, through silylation of the hydroxyl and amine groups.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline solid. For a chiral molecule like this compound, which has two stereocenters at positions 2 and 3, this technique is invaluable.

A successful single-crystal X-ray diffraction analysis would provide precise information on:

Absolute Stereochemistry: It can definitively assign the (R) or (S) configuration at each chiral center, allowing for the differentiation between diastereomers such as (2R,3S), (2S,3R), (2R,3R), and (2S,3S).

Conformation: It reveals the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation, and the orientation of the hydroxymethyl and hydroxyl substituents (axial vs. equatorial).

Intermolecular Interactions: It maps out the network of hydrogen bonds formed by the hydroxyl and amine groups, which governs the crystal packing and influences the compound's physical properties.

In-situ Monitoring of Reaction Progress

The real-time analysis of chemical reactions, or in-situ monitoring, is a cornerstone of modern process analytical technology (PAT). It provides a dynamic understanding of reaction kinetics, mechanistic pathways, and the influence of various parameters on the formation of products and byproducts. For the synthesis of complex molecules like this compound, where stereochemistry and functional group stability are critical, in-situ monitoring offers significant advantages over traditional offline analytical methods. These advanced methodologies enable chemists and engineers to make data-driven decisions during the course of a reaction, leading to improved yields, enhanced safety, and greater process robustness.

Spectroscopic techniques are particularly well-suited for the in-situ monitoring of reactions that lead to the formation of piperidine derivatives. Methods such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous streams of data without the need to extract samples from the reaction vessel. youtube.commpg.de This continuous data acquisition is invaluable for tracking the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time.

A key synthetic route to piperidine scaffolds is the hydrogenation of the corresponding pyridine (B92270) precursors. acs.org The progress of such a reaction, for instance, the catalytic hydrogenation of a substituted pyridine to a piperidine, can be effectively monitored using in-situ spectroscopy. For example, in the electrocatalytic hydrogenation of pyridine to piperidine, the current efficiency, which is directly related to the rate of product formation, can be monitored in real-time. After passing 5 Faradays per mole (F mol⁻¹), the current efficiency can be as high as 99%, which decreases to 79% at 7.5 F mol⁻¹ and 66% at 9 F mol⁻¹, indicating the progress and eventual completion of the reaction. acs.org

In-situ FTIR spectroscopy is a powerful tool for monitoring the hydrogenation of pyridinium (B92312) compounds. By using an operando FTIR setup, where the infrared beam passes through a thin layer of electrolyte and reflects off the electrode surface, it is possible to obtain spectra of the near-surface region during the reaction. nih.gov This allows for the direct observation of the disappearance of vibrational modes associated with the pyridine ring and the appearance of new modes corresponding to the newly formed piperidine ring, such as C-H stretching vibrations of the CH₂ groups. nih.gov

Kinetic studies, which are essential for understanding reaction mechanisms and optimizing process conditions, are greatly facilitated by in-situ monitoring. For the asymmetric hydrogenation of a pyridine-pyrroline substrate, a kinetic profile can be generated by plotting the concentration of the reactant and product over time. rsc.org Such a profile might show, for instance, that under specific conditions of temperature and pressure (e.g., 50 °C and 25 psi H₂), the reaction proceeds to completion over a period of several hours. The shape of the concentration-time curves can reveal the reaction order and the rate-determining step. rsc.org

The following interactive table provides a representative example of kinetic data that could be obtained from the in-situ monitoring of a catalytic hydrogenation reaction to form a piperidine derivative. The data illustrates the conversion of the starting material and the formation of the product over time.

| Time (minutes) | Starting Material Concentration (M) | Product Concentration (M) |

| 0 | 0.150 | 0.000 |

| 10 | 0.125 | 0.025 |

| 20 | 0.103 | 0.047 |

| 30 | 0.084 | 0.066 |

| 40 | 0.068 | 0.082 |

| 50 | 0.055 | 0.095 |

| 60 | 0.044 | 0.106 |

| 90 | 0.021 | 0.129 |

| 120 | 0.008 | 0.142 |

| 150 | 0.002 | 0.148 |

| 180 | <0.001 | >0.149 |

This table presents hypothetical data for illustrative purposes, based on typical kinetic profiles observed in catalytic hydrogenations of pyridine derivatives. rsc.org

The application of these advanced analytical methodologies is not limited to academic research. In the pharmaceutical industry, PAT is a critical component of ensuring the quality and consistency of active pharmaceutical ingredient (API) manufacturing. By implementing in-situ monitoring strategies, manufacturers can achieve a deeper understanding and control of their chemical processes, ultimately leading to safer, more efficient, and more reliable production of complex molecules like this compound.

Structure Reactivity Relationship Studies of 2 Hydroxymethyl Piperidin 3 Ol

Influence of Stereochemistry on Reaction Outcomes

The presence of two chiral centers at positions 2 and 3 of the piperidine (B6355638) ring in 2-(hydroxymethyl)piperidin-3-ol gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative orientation of the hydroxymethyl and hydroxyl groups in these diastereomers plays a pivotal role in their chemical reactivity, particularly in reactions where these functional groups participate.

The stereochemistry of piperidine derivatives is a critical factor in their biological activity, and this principle extends to their chemical reactivity. The specific arrangement of substituents on the piperidine ring can influence the molecule's ability to interact with reagents and catalysts, thereby directing the course of a reaction. For instance, in reactions involving the formation of bicyclic products, the cis or trans relationship between the hydroxymethyl and hydroxyl groups will determine the feasibility and the stereochemical outcome of the cyclization.

Studies on related 2,3-disubstituted piperidines have demonstrated that the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the reduction of a chiral lactam precursor can lead to either the cis- or trans-2,3-disubstituted piperidine, depending on the reducing agent and the substrate's stereochemistry. nih.gov This principle can be extended to this compound, where the pre-existing stereocenters will direct the approach of reagents, leading to stereoselective transformations.

One of the key reactions where the stereochemistry of this compound is expected to have a significant impact is in the formation of oxazolidine (B1195125) rings through condensation with aldehydes or ketones. The intramolecular cyclization of the intermediate formed after the initial reaction of the secondary amine with the carbonyl compound would be highly dependent on the spatial proximity of the participating hydroxyl group. In a cis-diastereomer, where the hydroxymethyl and hydroxyl groups are on the same face of the piperidine ring, the formation of a fused oxazolidine ring system would be sterically more favorable compared to the trans-diastereomer.

The biological activities of piperidines are also known to be highly dependent on the nature and position of substituents on the ring. google.com This suggests that the different stereoisomers of this compound will exhibit varying reactivity profiles not only in synthetic chemical reactions but also in biological systems where they may interact with enzymes or receptors.

Effect of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be modulated by introducing substituents at various positions on the piperidine ring or by modifying the existing functional groups. These substituents can exert their influence through electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the piperidine ring can alter the nucleophilicity of the nitrogen atom and the acidity of the hydroxyl groups. An EWG, for example, would decrease the basicity of the piperidine nitrogen, making it less reactive towards electrophiles. Conversely, an EDG would enhance its nucleophilicity. The influence of substituents on the reaction rates of piperidine with substituted benzenes has been demonstrated, showing a linear relationship between the reaction velocity and the electronic effect of the substituent. acs.org

Steric Effects: The size and position of substituents can have a profound impact on the steric environment around the reactive centers. Bulky substituents can hinder the approach of reagents, leading to a decrease in reaction rates or favoring the formation of a specific regio- or stereoisomer. For instance, in the N-alkylation of the piperidine nitrogen, a bulky substituent at the 2-position would likely favor the attack of the electrophile from the less hindered face of the molecule.

The nature of the substituent can also influence the conformational preferences of the piperidine ring, which in turn affects reactivity. A study on 4-substituted piperidines revealed that polar substituents can stabilize the axial conformer upon protonation due to electrostatic interactions. nih.gov This change in conformational equilibrium can have a direct impact on the reaction pathway.

The following table summarizes the expected effects of different types of substituents on the reactivity of this compound:

| Substituent Type | Position | Expected Effect on Reactivity |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Ring Carbon | Decreased nucleophilicity of nitrogen; increased acidity of hydroxyls. |

| Electron-Donating Group (e.g., -CH3, -OCH3) | Ring Carbon | Increased nucleophilicity of nitrogen; decreased acidity of hydroxyls. |

| Bulky Group (e.g., -tBu) | Ring Carbon or Nitrogen | Steric hindrance, potentially leading to regioselectivity or stereoselectivity. |

| Protecting Group on Hydroxyls | C2-hydroxymethyl, C3-hydroxyl | Altered reactivity of the protected hydroxyl group; may influence conformational preferences. |

Conformational Analysis and its Impact on Reaction Pathways

The piperidine ring in this compound is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.orgutdallas.edu In this conformation, the substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic interactions.

For this compound, the conformational equilibrium will be determined by the energetic cost of placing the hydroxymethyl and hydroxyl groups in axial versus equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, intramolecular hydrogen bonding between the hydroxymethyl and hydroxyl groups, or between these groups and the ring nitrogen, could stabilize certain conformations, including those with axial substituents.

The conformation of the molecule plays a crucial role in determining its reactivity. For a reaction to occur, the reacting orbitals must have the correct orientation, which is dictated by the molecule's conformation. For example, in an E2 elimination reaction, the leaving group and the proton to be abstracted must be in an anti-periplanar arrangement, which is only possible in a specific chair conformation.

A study on the conformational preferences of fluorinated piperidine derivatives highlighted the importance of through-space charge-dipole interactions in determining the most stable conformation. researchgate.net Similar interactions are expected to be at play in this compound, where the dipoles of the C-O and O-H bonds will influence the conformational landscape.

The interconversion between different chair conformations, known as ring inversion, is a dynamic process. The energy barrier for this process will influence which conformer is the most populated at a given temperature and thus which reaction pathway is favored. Computational studies on related substituted piperidines have been instrumental in predicting the relative energies of different conformers and understanding their impact on reactivity. nih.gov

The following table illustrates how different conformations of a hypothetical cis-2-(hydroxymethyl)piperidin-3-ol could influence a hypothetical intramolecular cyclization reaction:

| Conformation | Substituent Orientations | Potential for Intramolecular Cyclization |

| Chair 1 | C2-CH2OH (axial), C3-OH (equatorial) | Favorable for cyclization if the reacting groups are in close proximity. |

| Chair 2 | C2-CH2OH (equatorial), C3-OH (axial) | Less favorable for cyclization if the reacting groups are further apart. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(hydroxymethyl)piperidin-3-ol and its derivatives?

- Methodology : The compound can be synthesized via hydroboration-oxidation followed by debenzylation. For example, trans-4-(hydroxymethyl)piperidin-3-ol was prepared using hydroboration-oxidation of a benzyl-protected precursor, achieving high regioselectivity . Derivatives like N-[(phenoxy)ethyl]piperidin-3-ol hydrochlorides are synthesized by alkylation and deprotection steps, with purification via column chromatography and characterization by NMR (>98% purity) .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts. Use protecting groups (e.g., benzyl) to stabilize intermediates.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Assign stereochemistry using - and -NMR coupling constants (e.g., vicinal coupling for trans-configuration) .

- HPLC : Verify purity (>98%) and enantiomeric excess using chiral columns .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as hydroxyl groups may enhance reactivity .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles (EN 143-compliant respirators recommended) .

- Waste disposal : Collect organic waste in designated containers to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the vibrational and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (FTIR, Raman) using B3LYP/6-311++G(d,p) basis sets. Compare with experimental spectra to validate conformational stability .

- Natural Bond Orbital (NBO) Analysis : Identify intramolecular hydrogen bonds (e.g., O–H···N) that stabilize the piperidine ring .

Q. What strategies resolve contradictions in biological activity data for piperidin-3-ol derivatives?

- Case Study : A derivative (1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol) showed anticonvulsant activity in vivo but inconsistent astrocyte response in vitro .

- Resolution :

- Dose-response assays : Confirm activity thresholds across cell lines.

- Metabolic profiling : Use LC-MS to identify active metabolites vs. parent compound .

- Species-specific assays : Compare rodent vs. human cell models to address interspecies variability.

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Example : (3R,4R)- and (3S,4S)-isomers of benzhydryloxyethyl-piperidin-3-ol showed divergent receptor binding affinities (e.g., 9a vs. 9c' in 5-HT receptor assays) .

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.

- Molecular docking : Simulate binding poses with target receptors (e.g., serotonin receptors) to rationalize stereochemical effects .

Q. What are the metabolic pathways of this compound, and how do they impact toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.